molecular formula C15H14N4O3S2 B11027775 methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B11027775
M. Wt: 362.4 g/mol
InChI Key: VGDJXPQTMNCPQU-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole rings, followed by the introduction of the pyrrole moiety. The final steps involve the esterification and amidation reactions to form the complete structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its reactivity and properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its stability and reactivity.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

Methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is unique due to its combination of thiazole and pyrrole rings, which confer specific chemical and biological properties not found in simpler compounds

Properties

Molecular Formula

C15H14N4O3S2

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 4-methyl-2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H14N4O3S2/c1-8-10(24-15(17-8)19-6-4-5-7-19)12(20)18-14-16-9(2)11(23-14)13(21)22-3/h4-7H,1-3H3,(H,16,18,20)

InChI Key

VGDJXPQTMNCPQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C)C(=O)OC

Origin of Product

United States

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